molecular formula C14H22ClNO B1397686 3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220027-43-9

3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1397686
M. Wt: 255.78 g/mol
InChI Key: AOZMHNKGUZKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H23NO.ClH . It is characterized by a five-membered pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anti-Inflammatory and Analgesic Potential

A study by Ikuta et al. (1987) synthesized a series of compounds, including pyrrolidine derivatives, to evaluate their anti-inflammatory and analgesic properties. Some compounds displayed dual inhibitory activity and were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects. N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one was highlighted for its wider safety margin, suggesting potential for clinical applications as an anti-inflammatory drug (Ikuta et al., 1987).

Chemical Synthesis and Catalysis

Sano et al. (2006) explored the use of pyrrolidine in catalyzing deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the potential of pyrrolidine derivatives in facilitating specific chemical reactions (Sano et al., 2006).

Application in Medical Chemistry

Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting the relevance of pyrrolidines in medical chemistry due to their biological effects. This study suggests their applicability in industries such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Human Carbonic Anhydrase Inhibitors

Oktay et al. (2017) focused on synthesizing 3-chloro-1-aryl pyrrolidine-2,5-diones and studying their activities against human carbonic anhydrase I and II. They found that these derivatives strongly inhibited the activity of these enzymes, suggesting potential applications in treating physiological processes involving carbonic anhydrases (Oktay et al., 2017).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, demonstrating the efficacy of pyrrolidine derivatives in inhibiting viral enzymes. This research indicates the potential of these compounds in antiviral applications (Wang et al., 2001).

Antiviral Activity Against Human Rhinovirus

Patick et al. (2005) studied a novel inhibitor of human rhinovirus 3C protease, showcasing the antiviral potential of pyrrolidine derivatives. This compound showed potency against various serotypes of human rhinovirus, underlining its potential for treating viral infections (Patick et al., 2005).

Antimicrobial Applications

Jain et al. (2006) synthesized novel azaimidoxy compounds, including pyrrolidine derivatives, and screened them for antimicrobial activities. Their findings suggest that these derivatives could be developed as potential chemotherapeutic agents (Jain et al., 2006).

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-12(4-6-13)10-16-14-7-8-15-9-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZMHNKGUZKLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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